molecular formula C11H15NO2 B15234802 5-((2S)Pyrrolidin-2-YL)-2-methoxyphenol

5-((2S)Pyrrolidin-2-YL)-2-methoxyphenol

Cat. No.: B15234802
M. Wt: 193.24 g/mol
InChI Key: JUQQXGOGFNGPRY-VIFPVBQESA-N
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Description

5-((2S)Pyrrolidin-2-YL)-2-methoxyphenol is a chemical compound characterized by the presence of a pyrrolidine ring attached to a methoxyphenol group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility in medicinal chemistry. The methoxyphenol group contributes to the compound’s aromatic properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2S)Pyrrolidin-2-YL)-2-methoxyphenol typically involves the construction of the pyrrolidine ring followed by its attachment to the methoxyphenol group. One common method involves the use of 2-methoxyphenol as a starting material, which undergoes a series of reactions including alkylation, cyclization, and reduction to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-((2S)Pyrrolidin-2-YL)-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, amines, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-((2S)Pyrrolidin-2-YL)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methoxyphenol group can also participate in redox reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((2S)Pyrrolidin-2-YL)-2-methoxyphenol is unique due to the combination of the pyrrolidine ring and the methoxyphenol group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-methoxy-5-[(2S)-pyrrolidin-2-yl]phenol

InChI

InChI=1S/C11H15NO2/c1-14-11-5-4-8(7-10(11)13)9-3-2-6-12-9/h4-5,7,9,12-13H,2-3,6H2,1H3/t9-/m0/s1

InChI Key

JUQQXGOGFNGPRY-VIFPVBQESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CCCN2)O

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCN2)O

Origin of Product

United States

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